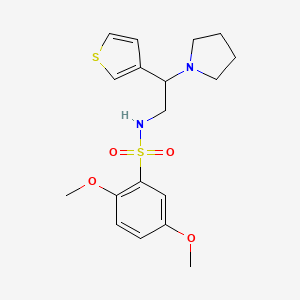

![molecular formula C26H28ClN3O5 B2897451 N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330302-39-0](/img/structure/B2897451.png)

N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound . It is available for purchase for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the use of microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by physicochemical and spectral characteristics . The asymmetric unit comprises half a molecule of 2- (naphthalen-2-yloxy)- N ′- [2- (naphthalen-2-yloxy)acetyl]acetohydrazide and half a molecule of water, both centred on the twofold rotation axis parallel to the c axis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Research on compounds structurally related to N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has focused on their potential anticancer properties. For instance, the investigation of NPB analogs, targeting phosphorylation of BAD-Ser99 in human mammary carcinoma cells, reveals a pathway through which similar compounds might exert anticancer effects by inhibiting specific protein phosphorylation, thus affecting cell viability (Girimanchanaika et al., 2021)[https://consensus.app/papers/investigation-analogs-that-target-phosphorylation-girimanchanaika/a676ff11b000568b87527f635ec1b85b/?utm_source=chatgpt].

Antimicrobial Activities

Several studies have synthesized and tested the antimicrobial efficacy of naphthalene and piperazine derivatives, indicating potential applications in combating microbial infections. For example, novel benzodifuranyl derivatives have demonstrated significant antimicrobial activities, suggesting that structurally related compounds might also possess useful antimicrobial properties (Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt].

Neuropharmacological Potential

Compounds with similar structures have been explored for their neuropharmacological potential, including their roles as serotonin transporter inhibitors and ligands for serotonin receptors. This research avenue suggests potential applications in the treatment of psychiatric disorders and understanding neurotransmitter dynamics (Walory et al., 2018)[https://consensus.app/papers/oncotoxic-properties-serotonin-transporter-inhibitors-walory/8176cbbeb5a15426bf6ce2bab8db73b7/?utm_source=chatgpt].

Molecular Interaction and QSAR Studies

The molecular interactions and quantitative structure-activity relationship (QSAR) analyses of cannabinoid receptor antagonists, which share structural motifs with the compound , provide insights into drug-receptor dynamics and the development of new therapeutic agents (Shim et al., 2002)[https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].

Material Science Applications

Research into photosensitive poly(benzoxazole) derivatives highlights the utility of naphthalene and piperazine-based compounds in developing new materials with specific optical properties, suggesting potential applications in the field of materials science and photolithography (Ebara et al., 2003)[https://consensus.app/papers/photosensitive-polybenzoxazole-based-precursor-ebara/c2a6d544e868501c824446ba6d4fe3d0/?utm_source=chatgpt].

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5.ClH/c30-25(17-32-22-7-5-19-3-1-2-4-20(19)15-22)29-13-11-28(12-14-29)10-9-27-26(31)21-6-8-23-24(16-21)34-18-33-23;/h1-8,15-16H,9-14,17-18H2,(H,27,31);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGQNHMNXWKZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC5=CC=CC=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)

![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2897376.png)

![N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2897378.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2897379.png)

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)